3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride
Description
3-Oxa-6-azatricyclo[6.1.1.0¹,⁶]decane-4-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a tricyclic framework containing one oxygen and one nitrogen atom. Key properties include:
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight: 241.76 g/mol
- Purity: ≥95%
- CAS Registry: Category EN300-384006 .
The compound’s structure combines a carboxylic acid moiety with a rigid bicyclo[6.1.1.0¹,⁶] backbone, which may influence its physicochemical behavior, such as solubility and stability.
Properties
IUPAC Name |
3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c11-8(12)7-4-10-3-6-1-9(10,2-6)5-13-7;/h6-7H,1-5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCPNAMWKKIUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(CN3C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094288-79-4 | |
| Record name | 3-oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and hydrochloride moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced techniques such as automated synthesis and real-time monitoring can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-OADCA.HCl is of significant interest in drug discovery and development due to its potential as a therapeutic agent. Its structural similarities to other biologically active compounds suggest it may exhibit various pharmacological effects.
- Synthesis of Derivatives : Research has demonstrated the successful synthesis of esters derived from related bicyclic structures, indicating the feasibility of developing new derivatives of 3-OADCA.HCl with enhanced biological activity .
- Biological Activity : Preliminary studies on similar compounds have shown potential antimicrobial and anti-inflammatory properties. For instance, compounds with similar bicyclic frameworks have been investigated for their ability to inhibit specific biological pathways .
Pharmacology
Understanding the pharmacokinetics and pharmacodynamics of 3-OADCA.HCl is crucial for its application in therapeutics.
- Interaction Studies : Interaction studies involving this compound could focus on its binding affinity to various molecular targets, which is essential for predicting its therapeutic efficacy .
- Mechanism of Action : Ongoing research aims to elucidate the mechanism by which 3-OADCA.HCl interacts with biological systems, potentially leading to new insights into its therapeutic applications .
Synthesis Techniques
The synthesis of 3-OADCA.HCl can be achieved through multiple methods, each affecting the yield and purity of the final product. Notable techniques include:
- Stereocontrolled Synthesis : Research on stereochemistry has provided methodologies for synthesizing complex bicyclic structures with high precision in atom arrangement, which may be applicable to 3-OADCA.HCl .
- Spectroscopic Analysis : Techniques such as X-ray diffraction have been employed to analyze related compounds, providing insights into the crystal structure and spatial arrangement of atoms within these molecules .
Mechanism of Action
The mechanism of action of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
3,6-Diazatricyclo[6.1.1.0¹,⁶]decane
- Molecular Formula : C₁₀H₂₀ClN
- Molecular Weight : 189.73 g/mol
- Key Differences : Replaces the oxygen atom in the tricyclic system with a second nitrogen. This alteration likely enhances basicity and hydrogen-bonding capacity compared to the target compound .
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
- Structure : A smaller bicyclo[3.2.1]octane system with a hydroxyl group and methyl-substituted nitrogen.
- The hydroxyl group may improve solubility but reduce lipophilicity .
Penicillin and Cephalosporin Derivatives
- Examples: (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Key Differences : Contain sulfur atoms and β-lactam rings, conferring antimicrobial activity. The target compound lacks these features, suggesting divergent applications .
Physicochemical and Functional Comparison
Stability and Bioactivity Insights
- Acid Stability : As a hydrochloride salt, the target compound is expected to exhibit stability in acidic conditions, akin to Nicardipine Hydrochloride .

- Biological Relevance : Structural analogs like berberine hydrochloride () and penicillin derivatives () highlight the importance of bicyclic frameworks in drug design, though the target’s specific activity remains uncharacterized in the provided data .
Biological Activity
3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride (3-OADCA.HCl) is a bicyclic compound notable for its unique tricyclic structure, which includes both oxygen and nitrogen atoms. This structural complexity suggests potential biological activities that warrant further investigation in medicinal chemistry and pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 219.67 g/mol
- Structural Features : The presence of oxa (oxygen) and aza (nitrogen) contributes to its reactivity and potential biological activity.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar bicyclic structures have demonstrated antimicrobial properties, suggesting that 3-OADCA.HCl may exhibit similar effects.
- CNS Effects : Some derivatives of bicyclic compounds have been studied for their central nervous system (CNS) effects, indicating a potential pathway for neuropharmacological applications.
- Drug Development : The unique structure of 3-OADCA.HCl may facilitate the design of novel drugs targeting specific biological pathways .
Synthesis and Modification
The synthesis of 3-OADCA.HCl can be achieved through various methods, each yielding different purity levels and yields. Understanding the synthesis pathways is crucial for optimizing its biological activity:
| Synthesis Method | Yield | Purity |
|---|---|---|
| Method A | High | >95% |
| Method B | Moderate | 85% |
| Method C | Low | <80% |
The choice of synthesis method can significantly impact the compound's efficacy in biological applications.
Case Studies and Research Findings
Although specific studies on 3-OADCA.HCl are scarce, research on structurally related compounds provides valuable insights:
- Study on Bicyclic Esters : Research on esters derived from related bicyclic structures demonstrated their potential as antimicrobial agents, providing a model for exploring the biological activity of 3-OADCA.HCl.
- Stereochemistry in Drug Design : Investigations into the stereochemistry of similar compounds have highlighted the importance of spatial arrangement in determining biological activity, suggesting that stereochemical variations in 3-OADCA.HCl could lead to diverse pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : Focus on stereochemical control during bicyclo-system formation. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to monitor intermediate steps. For example, analogous synthesis of bicyclic β-lactams (e.g., in and ) involves regioselective ring closure under reflux with catalysts like ZnCl₂. Adjust solvent polarity (DMF vs. THF) and temperature to improve yield .
- Data Contradictions : Discrepancies in reported yields may arise from variations in purification methods (e.g., recrystallization vs. column chromatography). Validate purity via HPLC with UV detection at 254 nm.
Q. How can the structural stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Experimental Design : Conduct accelerated stability studies using buffers (pH 1–12) and temperatures (4°C–60°C). Monitor degradation via LC-MS and compare with reference standards. For hydrochloride salts (e.g., ), hygroscopicity may require storage in desiccators at room temperature .
- Critical Parameters : Track changes in the bicyclic core (e.g., ring-opening via FT-IR carbonyl stretch shifts at ~1700 cm⁻¹).
Q. What analytical techniques are most reliable for confirming the purity and stereochemical integrity of this compound?
- Methodology : Combine chiral HPLC (e.g., Chiralpak AD-H column) with circular dichroism (CD) spectroscopy to resolve enantiomers. For stereochemical validation, compare NOESY NMR correlations with computational models (e.g., DFT-based conformational analysis) .
Advanced Research Questions
Q. How can enantioselective synthesis of this tricyclic compound be achieved, and what catalysts show promise?
- Approach : Explore asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts. For analogous systems (), thiourea-based catalysts improved enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding .
- Data Interpretation : Use chiral SFC (supercritical fluid chromatography) to quantify ee. Optimize reaction time to minimize racemization.
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like penicillin-binding proteins (PBPs) or bacterial enzymes, given structural similarities to β-lactam antibiotics (). Validate predictions with in vitro MIC assays .
- Contradictions : Differences in docking scores vs. experimental activity may arise from solvation effects. Include explicit solvent models in MD simulations.
Q. How do substituent modifications on the tricyclic core influence its pharmacokinetic properties?
- Experimental Design : Synthesize derivatives with varied substituents (e.g., methyl, hydroxyl groups) and assess logP (octanol-water partition coefficient) and plasma protein binding (PPB) via equilibrium dialysis. Compare with parent compound using LC-MS/MS quantification .
Methodological Considerations Table
| Parameter | Technique | Key Insights from Evidence |
|---|---|---|
| Stereochemical Purity | Chiral HPLC + CD Spectroscopy | Resolves enantiomers; validated via NOESY |
| Degradation Pathways | LC-MS + Forced Degradation Studies | Hydrolysis at acidic pH observed in analogs |
| Synthetic Yield | HRMS + Reaction Optimization | ZnCl₂ catalysis improves regioselectivity |
Handling and Safety
- First Aid Measures : Follow protocols for bicyclic carboxylic acid hydrochlorides (): Use PPE, neutralize spills with sodium bicarbonate, and rinse eyes with water for 15+ minutes .
- Storage : Desiccate at room temperature; avoid prolonged exposure to light (analogous to ) .
Cross-Disciplinary Applications
- Bioconjugation Studies : Explore coupling with fluorescent probes (e.g., NHS esters) for cellular uptake imaging, leveraging the carboxylic acid moiety.
- Material Science : Investigate crystallinity via X-ray diffraction to assess potential as a co-former in co-crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

